molecular formula C8H14O6 B078389 4,6-O-Ethylidene-D-glucose CAS No. 13403-24-2

4,6-O-Ethylidene-D-glucose

Cat. No.: B078389
CAS No.: 13403-24-2
M. Wt: 206.19 g/mol
InChI Key: CYJNDOQNVXFIJC-UHFFFAOYSA-N
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Description

4,6-O-Ethylidene-D-glucose is a glucose derivative known for its unique structure where an ethylidene group is attached to the glucose molecule. This compound is often used in scientific research due to its ability to inhibit glucose transporters, particularly glucose transporter 1 (GLUT1). The molecular formula of this compound is C8H14O6, and it has a molecular weight of 206.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-O-Ethylidene-D-glucose can be synthesized through the reaction of glucose with acetaldehyde under acidic conditions. The reaction typically involves the formation of an ethylidene acetal at the 4,6-positions of the glucose molecule. The process can be summarized as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the controlled addition of acetaldehyde to glucose in the presence of an acid catalyst, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,6-O-Ethylidene-D-glucose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,6-O-Ethylidene-D-glucose has several applications in scientific research:

Mechanism of Action

4,6-O-Ethylidene-D-glucose exerts its effects by competitively inhibiting the exofacial binding site of glucose transporter 1 (GLUT1). This inhibition prevents the transport of glucose across cell membranes, thereby reducing glucose uptake. The compound penetrates human red cells by simple diffusion and exhibits a high ether/water partition coefficient, indicating its ability to diffuse through lipid membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-O-Ethylidene-D-glucose is unique due to its specific inhibition of GLUT1 and its ethylidene protective group, which provides stability and specificity in biochemical reactions. This makes it a valuable tool in research focused on glucose transport and metabolism .

Properties

CAS No.

13403-24-2

Molecular Formula

C8H14O6

Molecular Weight

206.19 g/mol

IUPAC Name

2,3-dihydroxy-3-(5-hydroxy-2-methyl-1,3-dioxan-4-yl)propanal

InChI

InChI=1S/C8H14O6/c1-4-13-3-6(11)8(14-4)7(12)5(10)2-9/h2,4-8,10-12H,3H2,1H3

InChI Key

CYJNDOQNVXFIJC-UHFFFAOYSA-N

Isomeric SMILES

CC1OC[C@H]([C@@H](O1)[C@@H]([C@H](C=O)O)O)O

SMILES

CC1OCC(C(O1)C(C(C=O)O)O)O

Canonical SMILES

CC1OCC(C(O1)C(C(C=O)O)O)O

13403-24-2

Synonyms

4,6-O-ethylidene glucose
ethylidene glucose

Origin of Product

United States

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